molecular formula C23H25NO3D6 B1165272 [[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate

[[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate

Cat. No.: B1165272
M. Wt: 375.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate is a labeled analogue of 17-Desacetyl Norgestimate-3-acetate, which is an impurity of Norgestimate. Norgestimate is a form of progesterone used with estradiol to treat the symptoms of menopause. The compound has a molecular formula of C23H25D6NO3 and a molecular weight of 375.54.

Preparation Methods

The preparation of [[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate involves the synthesis of its parent compound, 17-Desacetyl Norgestimate-3-acetate, followed by the incorporation of deuterium atoms. The synthetic route typically involves the following steps:

    Synthesis of 17-Desacetyl Norgestimate-3-acetate: This involves the reaction of Norgestimate with specific reagents to remove the acetyl group.

    Incorporation of Deuterium: The deuterium atoms are introduced through a series of reactions that replace hydrogen atoms with deuterium.

Chemical Reactions Analysis

[[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Scientific Research Applications

[[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate has several scientific research applications:

    Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 17-Desacetyl Norgestimate in human plasma using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    Biology: The compound is used in metabolic research to study the metabolism of Norgestimate and its analogues.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Norgestimate.

    Industry: The compound is used in the production of pharmaceuticals, particularly in the formulation of hormone replacement therapies.

Mechanism of Action

The mechanism of action of [[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate involves its interaction with progesterone receptors. The compound binds to these receptors, leading to the activation of specific pathways that regulate gene expression and cellular functions. This results in the modulation of hormonal activity, particularly in the context of hormone replacement therapy .

Comparison with Similar Compounds

[[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino] acetate is unique due to the presence of deuterium atoms, which provide stability and allow for precise analytical measurements. Similar compounds include:

    17-Desacetyl Norgestimate: The parent compound without deuterium atoms.

    Norgestimate: The original form of the compound used in hormone replacement therapy.

    Ethinyl Estradiol: Often used in combination with Norgestimate for hormone therapy.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H25NO3D6

Molecular Weight

375.54

Appearance

Purity:98.6% HPLC; 99 atom % DWhite solid

Synonyms

17-Desacetyl Norgestimate-3-acetate-2,2,4,6,6,10-D6, 17-Desacetyl Norgestimate-3-acetate-D6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.